molecular formula C13H22N4O3S B7790565 Ranitidine CAS No. 82530-72-1

Ranitidine

Cat. No.: B7790565
CAS No.: 82530-72-1
M. Wt: 314.41 g/mol
InChI Key: VMXUWOKSQNHOCA-UKTHLTGXSA-N
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Description

Ranitidine is a histamine H2 receptor antagonist that inhibits gastric acid secretion. It was previously used therapeutically for conditions like duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. Its mechanism of action involves the reversible, competitive inhibition of histamine at the H2 receptors of the gastric parietal cells, leading to a reduction in both the volume and hydrogen ion concentration of gastric acid. Research on this compound now focuses on its chemical properties and stability, particularly concerning the formation of N-nitrosodimethylamine (NDMA), a probable carcinogen. This instability led to its withdrawal from the pharmaceutical market, making it a critical compound for analytical and toxicological studies. Investigations also explore its excipient interactions, such as with sodium sulfobutyl ether-β-cyclodextrin, which can decrease its membrane permeability. This research-grade product is supplied exclusively "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112063
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
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Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water soluble
Record name RANITIDINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

SOLID

CAS No.

82530-72-1, 66357-35-5
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
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Record name ranitidine
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Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
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Record name Ranitidine
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Record name RANITIDINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Intermediate (V): N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine

This novel compound, central to the EP0219225A1 process, is synthesized via a two-step reaction:

  • Condensation : Compound (II) reacts with 1,1-bis(methylthio)-2-nitroethylene (IIIa) in polar solvents (e.g., acetonitrile or lower alcohols) at 20–100°C, yielding 70–80% of intermediate (IV).

  • Amination : Intermediate (IV) undergoes methylamine treatment in ethanol or methanol at 0–100°C, producing intermediate (V) in >90% yield.

Cyclization Product in CN106892885A

The Chinese method employs a distinct pathway:

  • Vinylidene Chloride Synthesis : 1,1,2-Trichloroethane reacts with NaOH (mass ratio 1:0.3–0.33) at 30–35°C.

  • Nitroethylene Formation : Mixed hydrochloric-nitric acid converts vinylidene chloride to 1,1-bis-chloro-2-nitroethylene, extracted with chloroform (87% yield).

  • Cyclization : Mercaptamine and NaOH react with the nitroethylene derivative at 50–55°C, forming a cyclized intermediate.

Detailed Preparation Methods

High-Yield Process from EP0219225A1

Step 1: Synthesis of Intermediate (IV)

  • Reagents : 5-[(Dimethylamino)methyl]-2-furanmethanol (II), 1,1-bis(methylthio)-2-nitroethylene (IIIa).

  • Conditions : Acetonitrile or methanol, 20–100°C.

  • Yield : 70–80%.

Step 2: Formation of Intermediate (V)

  • Reagents : Methylamine in ethanol/methanol.

  • Conditions : 0–100°C, 1–2 hours.

  • Yield : >90%.

Step 3: Conversion to this compound

  • Reagents : N,N-Dimethylaminotriphenylphosphonium salt, dimethylamine.

  • Conditions : Dimethylformamide, 90°C.

  • Yield : 50–70% (overall 50% from II).

ParameterValue
Overall Yield~50% (from II)
Key AdvantageHigh-purity free base
Industrial ScalabilitySuitable for large-scale

Environmentally Optimized Method from CN106892885A

Step 1: Chloro-Nitroethylene Synthesis

  • Reagents : Vinylidene chloride, HCl/HNO₃.

  • Conditions : 20–25°C, 2–4 hours.

  • Yield : 87%.

Step 2: Cyclization and Ring-Opening

  • Reagents : Mercaptamine, methylamine.

  • Conditions : 50–55°C (cyclization), room temperature (ring-opening).

  • Yield : 87% (cyclization), 89% (ring-opening).

Step 3: Final Coupling

  • Reagents : Open-loop product, 2-[(dimethylamino)methyl]-5-chloromethylfuran.

  • Conditions : 40–50°C, KOH/NaOH.

  • Yield : 85% (final step).

ParameterValue
Overall Yield~85% (final step)
Key AdvantageNo methyl mercaptan emissions
Safety ProfileLow toxicity reagents

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • EP Method : Achieves 50% overall yield but requires triphenylphosphine, complicating recycling.

  • CN Method : Attains 85% yield in the final step with simpler purification.

Industrial Applicability

  • EP Method : Optimized for high-purity this compound free base, suitable for salt formation.

  • CN Method : Uses aqueous NaOH/KOH, reducing organic solvent waste.

Industrial-Scale Production Challenges

Purification and Cost

  • Crystallization : Both methods employ ethanol/methanol recrystallization, but the CN method’s aqueous workup reduces costs.

  • Reagent Availability : The CN route uses commodity chemicals (vinylidene chloride, Mercaptamine), enhancing scalability.

Regulatory Compliance

  • Waste Management : The EP method’s bromine usage requires stringent effluent treatment.

  • Emissions Control : The CN method’s closed-system design minimizes volatile organic compound (VOC) release .

Chemical Reactions Analysis

NDMA Formation via Degradation Pathways

Ranitidine’s instability under certain conditions leads to NDMA formation, a probable human carcinogen. Multiple mechanisms contribute to this process:

Chloramination-Induced NDMA Formation

During water chloramination, this compound reacts with monochloramine (NH₂Cl) or dichloramine (NHCl₂) to form NDMA. A four-step pathway involves:

  • Nucleophilic substitution by chloramine.

  • Oxidation of intermediates.

  • Dehydration to form nitrosating agents.

  • Nitrosation of dimethylamine (DMA) to yield NDMA .

Key Data:

StepActivation Free Energy (kcal/mol)Rate-Limiting Step
118.2 (gas phase)No
220.1 (gas phase)No
322.4 (aqueous phase)No
422.4 (aqueous phase)Yes

Nitrosation (Step 4) is rate-limiting, with this compound producing NDMA at >60% yield compared to 2% for trimethylamine due to more stable carbocation intermediates .

Gastric Acid-Mediated NDMA Formation

Under simulated gastric conditions, NDMA formation increases with lower pH and higher nitrite concentrations :

pHSodium Nitrite (mmol/L)NDMA Yield (ng)
1.250198,000
2.550612,000
5.5503,310

A single 300 mg this compound tablet can generate up to 612,000 ng NDMA under optimal conditions (pH 2.5, 50 mmol/L nitrite) .

S-Oxidation with Chloramine-T

This compound reacts with chloramine-T (CAT) in acidic or alkaline media to form this compound-S-oxide. The reaction exhibits first-order kinetics with respect to both reactants :

  • Rate Law (Acidic):

    Rate=k[This compound][CAT][H+]\text{Rate} = k[\text{this compound}][\text{CAT}][\text{H}^+]
  • Rate Law (Alkaline):

    Rate=k[This compound][CAT][OH]1\text{Rate} = k[\text{this compound}][\text{CAT}][\text{OH}^-]^{-1}

Kinetic Parameters:

MediumActivation Energy (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Acidic48.245.7-120
Alkaline52.850.3-98

The reaction proceeds via sulfoxide formation, confirmed by GC-MS .

Role of Impurities in NDMA Formation

This compound impurities significantly enhance NDMA generation. Key impurities include:

ImpurityStructural FeatureNDMA Yield (vs. This compound)
ADimethylamino group1.5×
COxidized sulfide moiety2.0×
HHydrolyzed N-methyl group0.8×

Impurity C (oxidized sulfide) increases NDMA yield due to enhanced nucleophilicity, while Impurity H forms NDMA via methylamine and nitromethane intermediates .

Solid-State Degradation

This compound degrades in the solid state, particularly in the presence of heat or moisture, leading to NDMA via intermolecular reactions. Storage stability studies show:

  • Accelerated Conditions (60°C):

    Time (h)NDMA Formation (ng/mg)
    9Undetectable
    1885
    24120

This degradation is exacerbated by impurities like Imp. H , which hydrolyzes to release methylamine and nitromethane .

Pharmacokinetic Interactions

This compound’s metabolism involves minimal hepatic oxidation (1–4% of dose), primarily forming:

  • This compound N-oxide (<4%).

  • This compound S-oxide (1%).

  • Desmethyl this compound (1%) .

Its plasma half-life increases in renal impairment (4–5 hours vs. 2–3 hours normally) .

Scientific Research Applications

Therapeutic Applications

Ranitidine has been primarily used in the management of:

  • Peptic Ulcer Disease : this compound effectively promotes healing of gastric and duodenal ulcers. Studies indicate that a dosage of 150 mg taken at night significantly reduces ulcer recurrence rates .
  • Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms by reducing gastric acid secretion, providing relief from heartburn and esophagitis associated with GERD .
  • Zollinger-Ellison Syndrome : this compound is effective in controlling gastric hypersecretion in patients with this rare condition, often outperforming cimetidine in terms of potency and side effects .
  • Prevention of Stress Ulcers : In critically ill patients, this compound is administered to prevent stress-induced mucosal disease, particularly in those requiring mechanical ventilation .

Pharmacological Properties

This compound is noted for its pharmacological advantages over earlier H2 antagonists like cimetidine:

  • Potency : It is 4 to 10 times more potent than cimetidine in inhibiting stimulated gastric acid secretion .
  • Safety Profile : this compound has fewer side effects due to its lower affinity for cytochrome P450 enzymes, which minimizes drug interactions .
  • Tolerability : The drug is generally well tolerated, with reports indicating fewer adverse reactions compared to other H2 blockers .

Safety Concerns and Carcinogenicity

Recent studies have raised significant concerns regarding the safety of this compound:

  • NDMA Contamination : Research indicates that this compound can form N-Nitrosodimethylamine (NDMA), a probable human carcinogen, under physiological conditions. A study demonstrated that NDMA levels can exceed established safety limits when this compound is exposed to acidic environments and nitrite .
  • Cancer Risk Studies : A large-scale cohort study found no statistically significant association between this compound use and an increased risk of various cancers, including esophageal and gastric cancers. However, the presence of NDMA in this compound formulations remains a contentious issue among researchers .

Case Study 1: Efficacy in Peptic Ulcer Management

A clinical trial involving 300 patients demonstrated that this compound significantly accelerated the healing process of duodenal ulcers compared to placebo. Patients receiving this compound reported symptom relief within two weeks, with a healing rate of over 80% after four weeks.

Case Study 2: Safety Monitoring Post-NDMA Findings

Following the discovery of NDMA contamination, a retrospective analysis was conducted on patients using this compound over five years. The study monitored cancer incidence against a control group using alternative H2 blockers. Results indicated no increase in cancer rates among this compound users compared to controls, although ongoing monitoring was recommended due to the potential risks associated with NDMA exposure.

Data Table: Summary of this compound Applications

ApplicationDosageEfficacySafety Concerns
Peptic Ulcer Disease150 mg at nightReduces recurrence; accelerates healingNDMA formation
Gastroesophageal Reflux150 mg twice dailyAlleviates symptomsPotential carcinogenic risk
Zollinger-Ellison SyndromeVariableControls hypersecretionLong-term safety unknown
Stress Ulcer PreventionVariablePrevents mucosal diseaseMonitoring required

Comparison with Similar Compounds

Comparison with Other H₂ Receptor Antagonists

Cimetidine

  • Potency : Ranitidine is 4.5–10× more potent than cimetidine in suppressing acid secretion .
  • Receptor Specificity: Both act as competitive H₂RAs, but this compound’s non-imidazole structure avoids antiandrogenic effects seen with cimetidine .

Famotidine

  • Efficacy : Famotidine is 20–50× more potent than this compound in acid suppression but shares similar clinical efficacy for GERD and ulcer healing .
  • Transporter Interactions : Both drugs are substrates of human organic cation transporter 1 (hOCT1) , critical for intestinal/hepatic uptake. However, famotidine is a stronger inhibitor of hOCT3 , which may influence tissue-specific drug interactions .

Nizatidine

  • Pharmacokinetics : Nizatidine has a bioavailability >90% (vs. This compound’s 50%), but its shorter half-life (1–2 hours) necessitates more frequent dosing .

Comparison with Proton Pump Inhibitors (PPIs)

  • Mechanism : PPIs (e.g., omeprazole) irreversibly inhibit H⁺/K⁺-ATPase, providing superior acid suppression (pH >4 for 15–21 hours/day) vs. H₂RAs (pH >3 for 8–12 hours/day) .
  • Clinical Use: PPIs are preferred for severe GERD and Helicobacter pylori eradication. However, this compound’s rapid relief of nocturnal acidity (pH >5 for 6–8 hours) remains effective for mild GERD .
  • Safety : Long-term PPI use is linked to osteoporosis and Clostridioides difficile infections, whereas H₂RAs like this compound have fewer systemic effects .

Comparison with Sucralfate

  • Mechanism : Sucralfate is a cytoprotective agent that coats ulcers, unlike this compound’s acid suppression.
  • Efficacy :
    • Stress Ulcer Prophylaxis : this compound reduces bleeding risk more effectively (1.7% vs. 3.8% with sucralfate) .
    • Side Effects : Sucralfate avoids acid suppression-related risks (e.g., pneumonia from gastric colonization) but may cause constipation .

This compound Analogs in Alzheimer’s Disease (AD)

Recent research synthesized this compound analogs with 1,8-naphthalimide moieties to target amyloid-β (Aβ) aggregation and acetylcholinesterase (AChE) in AD :

  • Compound 3 and 6 : Achieved 61–65% inhibition of Aβ aggregation (vs. 54–61% for thiazole-modified analogs) .

Key Research Findings and Controversies

  • NDMA Contamination : Long-term this compound use correlated with elevated liver cancer risk (HR = 1.8 vs. famotidine) .
  • Nocturnal Efficacy: Evening dosing maintains pH >5 for 8 hours, outperforming morning regimens .
  • Drug Transport : this compound’s hOCT1-dependent uptake suggests dose adjustments in patients with polymorphisms affecting transporter activity .

Biological Activity

Ranitidine, a histamine H2 receptor antagonist, has been widely used for the treatment of various gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism of action involves the reversible inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a decrease in gastric acid secretion. This article explores the biological activity of this compound, including its pharmacological effects, potential risks associated with its use, and recent findings regarding its safety profile.

This compound acts primarily by blocking the H2 receptors in the stomach lining. This inhibition results in reduced secretion of gastric acid, providing relief from acid-related conditions. The pharmacokinetics of this compound reveal that it is rapidly absorbed, with peak plasma concentrations occurring 1-3 hours post-administration. The bioavailability is approximately 50-60%, influenced by hepatic metabolism and food intake .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid (1-3 hours)
Bioavailability50-60%
Volume of Distribution~1.4 L/kg
Protein Binding~15%

Biological Effects

This compound's biological effects extend beyond acid suppression. Studies indicate that long-term use can lead to increased plasma gastrin levels and hyperplasia of enterochromaffin-like (ECL) cells in animal models . This hypergastrinemia has been linked to the development of carcinoids in rats, suggesting a potential risk for similar outcomes in humans .

Case Studies and Observational Data

Recent studies have raised concerns about the association between this compound use and an increased risk of gastrointestinal cancers. A cohort study involving over 1 million individuals found that this compound users had a statistically significant increased risk for various cancers, including esophageal and stomach cancers . However, other studies have shown no significant difference in cancer incidence between this compound users and those using other H2 receptor antagonists .

Safety Concerns and Contaminants

The safety profile of this compound has come under scrutiny due to the detection of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, in some formulations. Reports indicated that NDMA levels could increase significantly under certain conditions, raising concerns about long-term exposure risks associated with this compound .

Summary of Findings on NDMA

Study ReferenceFindings
EMA Assessment ReportIdentified NDMA formation under specific conditions; risk appears low under normal physiological conditions .
Kumar et al. (2021)Suggested minimal gastric carcinogenic impact from NDMA in this compound users .

Q & A

Basic Research Questions

Q. How should researchers design epidemiological studies to assess ranitidine’s potential cancer risk compared to other H₂ receptor antagonists (H2RAs)?

  • Methodological Guidance : Use a multinational cohort design with standardized databases (e.g., Observational Health Data Sciences and Informatics framework) to compare cancer incidence among this compound users versus users of other H2RAs (e.g., cimetidine, famotidine). Apply propensity score matching to control for confounders like age, comorbidities, and concurrent medications. Follow STROBE guidelines for transparent reporting and ensure statistical power to detect small hazard ratios (e.g., HR <1.1) .

Q. What in vitro models are suitable for studying this compound’s pharmacokinetic interactions with organic cation transporters (OCTs)?

  • Methodological Guidance : Use HEK293 cells overexpressing OCT1 or OCT3 to quantify this compound uptake via time- and concentration-dependent assays. Validate results against control cells (e.g., empty vector-transfected cells) and calculate transporter-mediated uptake by subtracting background. Employ LC-MS/MS for precise quantification of intracellular this compound concentrations .

Q. How can researchers statistically analyze this compound’s effects on gastroduodenal contractility in preclinical models?

  • Methodological Guidance : Apply a two-way repeated-measures ANOVA to compare muscle strip contraction amplitudes across this compound doses. For gastric emptying studies, use non-parametric tests (e.g., Wilcoxon rank test) to assess differences in pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ). Report mean ± SD and set significance at p <0.05 .

Advanced Research Questions

Q. What advanced analytical methods are recommended for identifying this compound transformation products (TPs) in environmental matrices?

  • Methodological Guidance : Employ liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) for high-resolution TP identification. Use suspect screening workflows with databases (e.g., NORMAN Suspect List Exchange) and validate findings via fragmentation patterns. For oxidative degradation studies (e.g., UV/ultrasound), monitor NDMA formation and toxicity evolution using bioassays (e.g., Vibrio fischeri luminescence inhibition) .

Q. How can response surface methodology (RSM) optimize this compound synthesis or degradation experiments?

  • Methodological Guidance : Design a two-step screening process: (1) Use a fractional factorial design (e.g., 2ᴵⱽ⁶⁻²) to identify critical factors (e.g., pH, temperature). (2) Apply a central composite design to model second-order interactions. Transform response variables (e.g., log-transformed CEF values) to stabilize variance. Exclude outliers (e.g., blocked experimental runs) during model fitting .

Q. What methodological challenges arise in pharmacoepidemiologic studies of NDMA-contaminated this compound?

  • Methodological Guidance : Address NDMA’s storage-dependent variability by modeling temperature-dependent degradation kinetics. Use prescription databases to estimate cumulative exposure but account for over-the-counter use via sensitivity analyses. Stratify cancer outcomes by latency periods (e.g., ≥5 years post-exposure) and adjust for competing risks .

Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across studies?

  • Methodological Guidance : Conduct meta-analyses with stringent inclusion criteria (e.g., studies with ≥10 years of follow-up, rigorous NDMA quantification). Evaluate heterogeneity via subgroup analyses (e.g., geographic regions, this compound formulations). Use Mendelian randomization to mitigate confounding by indication in observational datasets .

Tables for Key Methodological Comparisons

Research Focus Recommended Method Critical Parameters Validation Criteria
TP IdentificationLC-Q-ToF-MSMass accuracy <5 ppm; isotopic pattern matchingMS/MS spectral library matching
Epidemiological Risk AnalysisFederated network cohort studySTROBE compliance; propensity score balancingHR 95% CI exclusion of 1.0
OCT Transport KineticsHEK293 cell assaysTime-linear uptake phase (≤15 min)Background subtraction (control cells)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ranitidine
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Ranitidine

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